molecular formula C18H22N6O3S B6542512 1-(4-ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1040640-31-0

1-(4-ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B6542512
CAS RN: 1040640-31-0
M. Wt: 402.5 g/mol
InChI Key: YWIDKTJLEYUGLF-UHFFFAOYSA-N
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Description

The compound “1-(4-ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a triazolo[4,3-b]pyridazine ring, and an ethoxybenzenesulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple ring structures, including a piperazine ring and a triazolo[4,3-b]pyridazine ring .

Scientific Research Applications

Optimization of Bromodomain and Extraterminal Inhibitors

This compound has been used in the optimization of a series of bivalent triazolopyridazine based bromodomain and extraterminal inhibitors . The optimized compound from this campaign exhibited excellent pharmacokinetic profile and exhibited high potency in vitro and in vivo effecting c-Myc downregulation and tumor growth inhibition in xenograft studies .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives of the [1,2,4]triazolo[4,3-b]pyridazine system . These derivatives might be suitable starting compounds for the preparation of some tricyclic systems .

Pharmacological Activities

The compound has been associated with diverse pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Development of Novel Potent Biological Agents

The compound has been used in the development of novel potent biological agents . This involves the synthesis of a new scaffold by amalgamating the versatile heterocyclic scaffolds into a single molecular framework .

Antiproliferative Activity

The compound has been associated with potent antiproliferative activity against certain cells . This includes the synthesis of numerous [1,2,4] triazolo[4,3-b][1,2,4,5]tetrazine derivatives, some of which showed potent antiproliferative activities against MCF-7, Bewo, and HL-60 cells and c-Met kinase inhibitory activities .

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, depending on the specific biological context.

Mode of Action

Triazole compounds are known to show versatile biological activities . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to changes in the function or activity of these targets.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that this compound could affect multiple pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The presence of a triazole moiety in the compound suggests that it could have good oral bioavailability

Result of Action

Some triazole compounds have been found to have antibacterial activities

Future Directions

The future research directions for this compound would likely involve further exploration of its potential uses, such as in the development of new drugs or materials .

properties

IUPAC Name

6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-3-27-15-4-6-16(7-5-15)28(25,26)23-12-10-22(11-13-23)18-9-8-17-20-19-14(2)24(17)21-18/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIDKTJLEYUGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

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